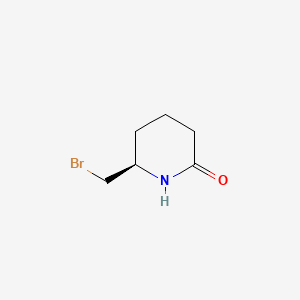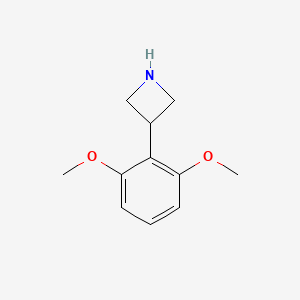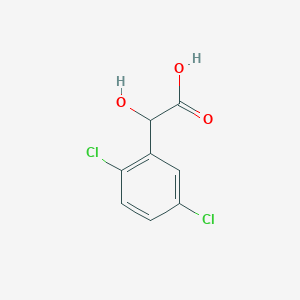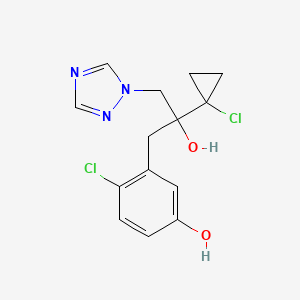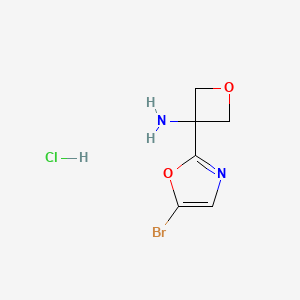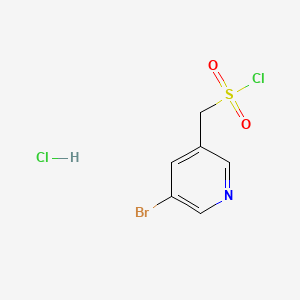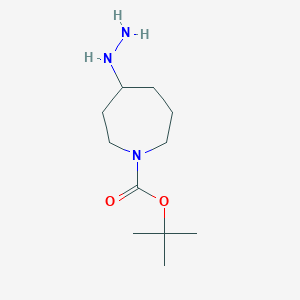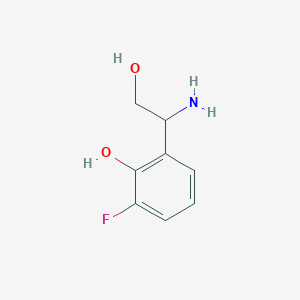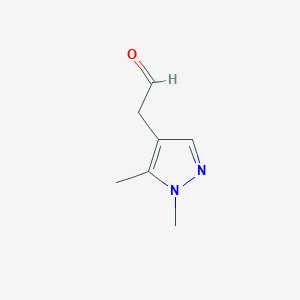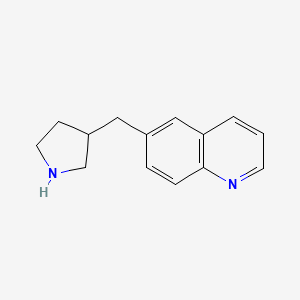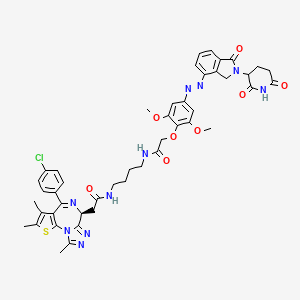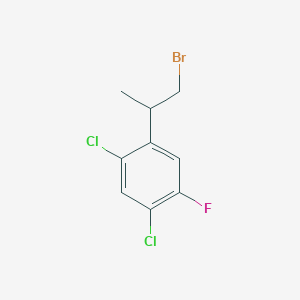
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene typically involves multi-step reactions. One common method includes the bromination of 2,4-dichloro-5-fluorobenzene followed by alkylation with 1-bromopropane. The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as magnesium or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like distillation and crystallization is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOH can yield the corresponding alcohol, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the chlorine and fluorine substitutions, making it less reactive in certain reactions.
2,4-Dichloro-5-fluorobenzene: Lacks the bromopropyl group, limiting its use in substitution reactions.
1-Bromo-2,4-dichlorobenzene: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness
1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This combination provides a distinct set of chemical properties, making it versatile for various applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H8BrCl2F |
|---|---|
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C9H8BrCl2F/c1-5(4-10)6-2-9(13)8(12)3-7(6)11/h2-3,5H,4H2,1H3 |
Clave InChI |
JUTWYFJAVNZKDV-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC(=C(C=C1Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
